STING agonist-11, also referred to as SNX281, is a novel small molecule designed to activate the stimulator of interferon genes pathway, which plays a crucial role in the immune response against tumors and infections. This compound has garnered attention due to its potential therapeutic applications in oncology and autoimmune diseases. The design and optimization of STING agonist-11 were driven by computational strategies aimed at enhancing its binding affinity and biological activity while ensuring favorable pharmacokinetic properties.
STING agonist-11 was developed through a systematic approach that involved virtual screening, structure-activity relationship studies, and extensive in vitro characterization. It belongs to a class of compounds known as STING agonists, which are designed to stimulate the immune response by activating the STING pathway. This pathway is integral for the production of type I interferons and other cytokines that mediate immune responses against pathogens and tumors .
The synthesis of STING agonist-11 involved several key steps:
The molecular structure of STING agonist-11 is characterized by specific functional groups that enhance its interaction with the human STING protein. Key structural features include:
The chemical reactions involved in synthesizing STING agonist-11 include:
STING agonist-11 activates the STING pathway through:
STING agonist-11 has significant potential applications in scientific research and therapeutic development:
The ongoing exploration of STING agonist-11 underscores its promise as a versatile tool in immunotherapy and beyond, highlighting its role in advancing cancer treatment strategies and enhancing vaccine efficacy.
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5